4-(Carboxymethyl)-3-fluorobenzeneboronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

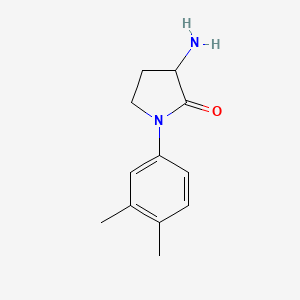

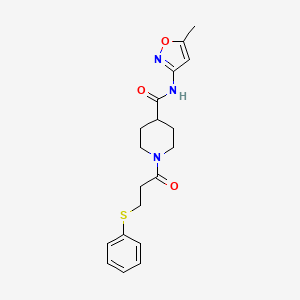

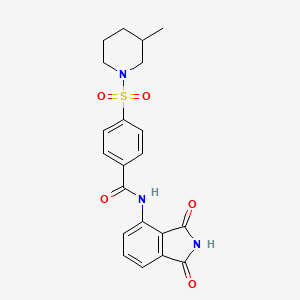

Carboxymethyl compounds are derivatives of carboxylic acids where a hydroxyl group has been replaced by a carboxymethyl group (-CH2-COOH) . In the case of “4-(Carboxymethyl)-3-fluorobenzeneboronic acid”, it would be a boronic acid derivative with a carboxymethyl group at the 4-position and a fluorine atom at the 3-position of the phenyl ring.

Synthesis Analysis

While specific synthesis methods for “4-(Carboxymethyl)-3-fluorobenzeneboronic acid” are not available, boronic acids and their derivatives are often synthesized through reactions like the Miyaura borylation . Carboxymethyl groups can be introduced through reactions with chloroacetic acid .Molecular Structure Analysis

The molecular structure of “4-(Carboxymethyl)-3-fluorobenzeneboronic acid” would consist of a phenyl ring with a boronic acid group, a carboxymethyl group, and a fluorine atom attached at different positions .Chemical Reactions Analysis

Boronic acids are known to undergo several types of reactions, including Suzuki-Miyaura cross-coupling reactions . Carboxylic acids and their derivatives can participate in a variety of reactions, including esterification and amide formation .Physical And Chemical Properties Analysis

While specific physical and chemical properties for “4-(Carboxymethyl)-3-fluorobenzeneboronic acid” are not available, carboxylic acids generally exhibit strong hydrogen bonding, leading to higher boiling points compared to other compounds of similar molar mass . Boronic acids are typically solid at room temperature .科学的研究の応用

Catalytic Applications

Research highlights the utility of boronic acids, including derivatives like 4-(Carboxymethyl)-3-fluorobenzeneboronic acid, in catalytic processes. For instance, boronic acids are known to facilitate various organic transformations, leveraging their ability to act as Lewis acids or organocatalysts. They are particularly noteworthy in cross-coupling reactions, where they enable the formation of C-C bonds, a fundamental step in the synthesis of complex organic molecules (Carvalho et al., 2006).

Polymer Synthesis

The incorporation of 4-(Carboxymethyl)-3-fluorobenzeneboronic acid into polymers has been studied for the development of functional materials. Such polymers exhibit unique properties, including responsiveness to external stimuli (e.g., pH, temperature) and the ability to bind to specific substrates through boronate ester formation. These characteristics are valuable in creating smart materials for biomedical applications, sensors, and membrane technologies (Çelik & Bozkurt, 2010).

Sensing Applications

Boronic acid derivatives are extensively used in the development of chemical sensors. The selective binding mechanism of boronic acids with diols, such as sugars, allows for the construction of glucose sensors, which are crucial in diabetes management. The carboxymethyl group in 4-(Carboxymethyl)-3-fluorobenzeneboronic acid can enhance water solubility, potentially improving the sensitivity and selectivity of boronic acid-based sensors (Qu et al., 2013).

作用機序

Target of Action

The primary target of 4-(Carboxymethyl)-3-fluorobenzeneboronic acid is in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The 4-(Carboxymethyl)-3-fluorobenzeneboronic acid, as an organoboron reagent, plays a crucial role in this process .

Mode of Action

In the Suzuki–Miyaura cross-coupling reaction, 4-(Carboxymethyl)-3-fluorobenzeneboronic acid interacts with its targets through a process known as transmetalation . This process involves the transfer of an organic group from boron to palladium . The reaction conditions are exceptionally mild and functional group tolerant, making the process highly efficient .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction, in which 4-(Carboxymethyl)-3-fluorobenzeneboronic acid participates, affects the carbon–carbon bond formation pathway . This pathway is crucial for the synthesis of a wide range of organic compounds . The downstream effects include the formation of new carbon–carbon bonds, enabling the synthesis of complex organic molecules .

Pharmacokinetics

Given its role in the suzuki–miyaura cross-coupling reaction, it can be inferred that its bioavailability is primarily determined by its chemical stability and reactivity .

Result of Action

The result of the action of 4-(Carboxymethyl)-3-fluorobenzeneboronic acid is the formation of new carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This leads to the synthesis of complex organic molecules, which is crucial in various fields, including pharmaceuticals, agrochemicals, and materials science .

Action Environment

The action of 4-(Carboxymethyl)-3-fluorobenzeneboronic acid is influenced by various environmental factors. For instance, the efficiency of the Suzuki–Miyaura cross-coupling reaction can be affected by the presence of other functional groups, the choice of solvent, and the temperature . These factors can influence the stability of the 4-(Carboxymethyl)-3-fluorobenzeneboronic acid and its efficacy in the reaction .

将来の方向性

The future directions for research on “4-(Carboxymethyl)-3-fluorobenzeneboronic acid” would depend on its potential applications. For example, carboxymethyl cellulose has been studied for its potential in biomedical applications , and similar research could be conducted on “4-(Carboxymethyl)-3-fluorobenzeneboronic acid”.

特性

IUPAC Name |

2-(4-borono-2-fluorophenyl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BFO4/c10-7-4-6(9(13)14)2-1-5(7)3-8(11)12/h1-2,4,13-14H,3H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCLLWWQIHYUWSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)CC(=O)O)F)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BFO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.96 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Carboxymethyl)-3-fluorobenzeneboronic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2E)-1-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]-3-(dimethylamino)prop-2-en-1-one](/img/structure/B2698295.png)

![N-benzyl-6-[4-(4-nitrobenzoyl)piperazin-1-yl]pyridazin-3-amine](/img/structure/B2698298.png)

![8-[3-(4-Chlorophenyl)sulfonyl-6-fluoroquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2698308.png)

![2-(3,5-dimethylisoxazol-4-yl)-N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)acetamide](/img/structure/B2698309.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2-bromo-5-methoxyphenyl)methanone](/img/structure/B2698310.png)